![molecular formula C12H16N2O3S B3881548 N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]tetrahydro-2-furancarboxamide CAS No. 329222-47-1](/img/structure/B3881548.png)
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]tetrahydro-2-furancarboxamide
Overview
Description
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]tetrahydro-2-furancarboxamide (referred to as "compound X" for brevity) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of compound X is not fully understood, but it is believed to work through multiple pathways. In cancer cells, compound X has been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins. This inhibition leads to the accumulation of toxic proteins and ultimately induces apoptosis. In neurodegenerative diseases, compound X has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxification genes. This activation leads to the reduction of oxidative stress and inflammation. In inflammation, compound X has been shown to inhibit the activity of the NF-κB pathway, which regulates the expression of cytokines and other inflammatory mediators.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. In cancer cells, compound X has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurodegenerative diseases, compound X has been shown to reduce oxidative stress, protect neurons from apoptosis, and improve cognitive function. In inflammation, compound X has been shown to reduce the production of cytokines and other inflammatory mediators.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is that it has shown promising results in various fields of research, indicating its potential for further development. Another advantage is that it is a synthetic compound, which allows for easier manipulation and modification. However, one limitation is that the synthesis method is proprietary, which may limit its availability and accessibility for researchers.
Future Directions
There are several future directions for research on compound X. In cancer research, further studies are needed to determine the optimal dosage and administration of compound X, as well as its efficacy in combination with other cancer treatments. In neurodegenerative disease research, further studies are needed to determine the long-term effects of compound X and its potential for clinical use. In inflammation research, further studies are needed to determine the optimal dosage and administration of compound X, as well as its potential for treating chronic inflammatory diseases. Additionally, further studies are needed to determine the mechanism of action of compound X and its potential for targeting other pathways.
Scientific Research Applications
Compound X has been studied for its potential applications in various fields of research, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, compound X has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative disease research, compound X has been shown to protect neurons from oxidative stress and reduce inflammation. In inflammation research, compound X has shown anti-inflammatory effects by inhibiting the production of cytokines and prostaglandins.
Properties
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-6-7(2)18-12(9(6)10(13)15)14-11(16)8-4-3-5-17-8/h8H,3-5H2,1-2H3,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFIXEWUXLCOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2CCCO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392119 | |
| Record name | ST005450 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329222-47-1 | |
| Record name | NSC727717 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST005450 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-{[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B3881471.png)

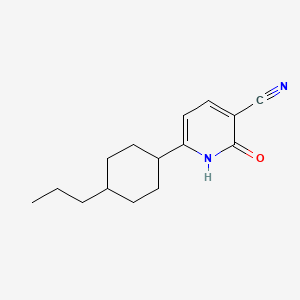
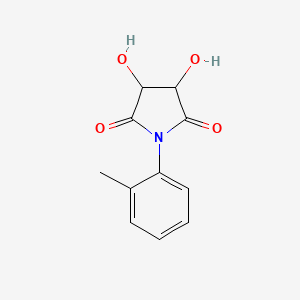
![4-[2-(2,6-dioxocyclohexyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B3881509.png)
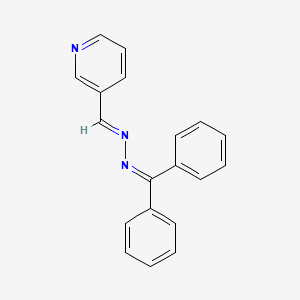
![4-(dimethylamino)-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B3881519.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B3881525.png)
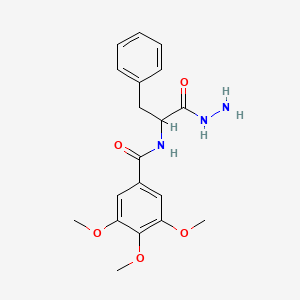
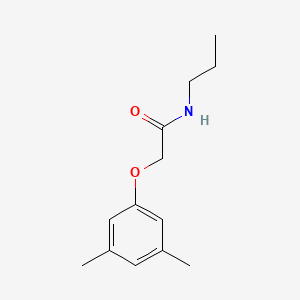
![4-(dimethylamino)-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3881553.png)

![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B3881562.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopentanecarboxamide](/img/structure/B3881567.png)
